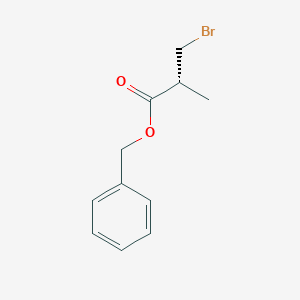

Benzyl (R)-3-bromo-2-methylpropanoate

Description

Significance of Chiral Building Blocks in Pharmaceutical and Fine Chemical Synthesis

Chiral building blocks are fundamental components in the synthesis of pharmaceuticals and fine chemicals. google.com Chirality, the property of a molecule being non-superimposable on its mirror image, is a central concept in drug design and development because biological systems, such as enzymes and receptors, are themselves chiral. rsc.orgnih.gov The interaction between a drug and its biological target is highly dependent on stereochemistry; often, only one enantiomer (one of the mirror-image forms) of a chiral drug produces the desired therapeutic effect, while the other may be inactive or even cause adverse effects. researchgate.net

The use of single-enantiomer drugs has become a major theme in drug discovery, necessitating efficient methods for their production. researchgate.net Asymmetric synthesis, which aims to create a specific enantiomer of a chiral compound, relies heavily on the use of "chiral synthons" or "chiral building blocks." nih.govgoogle.com These are enantiomerically pure molecules that serve as starting materials or key intermediates, introducing the desired chirality into the final target molecule. google.com Their use facilitates the creation of complex drug candidates with fine-tuned potency, selectivity, and safety profiles. nih.gov

Overview of Halogenated Aliphatic Esters as Versatile Synthetic Intermediates

Halogenated aliphatic compounds are organic molecules where one or more hydrogen atoms in an aliphatic chain have been replaced by a halogen, such as bromine, chlorine, or iodine. mdpi.com These compounds, particularly in the form of esters, are highly versatile intermediates in organic synthesis. mdpi.comgoogle.com The presence of a halogen atom introduces a reactive site into the molecule, making it susceptible to a variety of chemical transformations.

Halogenated aliphatic esters are widely used as solvents and, more importantly, as starting materials for synthesizing a broad range of other organic compounds. mdpi.com The carbon-halogen bond can be targeted in nucleophilic substitution reactions, where the halogen is replaced by another functional group. This reactivity allows for the construction of more complex molecular architectures. For instance, α-bromo esters are common precursors for the synthesis of α-amino acids and other biologically relevant structures. Similarly, esters with a halogen at the β-position, like the title compound, offer unique synthetic pathways. These intermediates are staples in the pharmaceutical, chemical, and materials science industries. google.com

Rationale for Academic Research on Benzyl (B1604629) (R)-3-bromo-2-methylpropanoate as a Key Chiral Synthon

While extensive research on Benzyl (R)-3-bromo-2-methylpropanoate itself is not widely published, its significance as a chiral synthon can be understood by examining its constituent parts: the (R)-3-bromo-2-methylpropanoic acid core and the benzyl ester group. The parent acid, (R)-3-bromo-2-methylpropanoic acid, is a recognized chiral building block. nih.gov

The core structure contains two key features for asymmetric synthesis:

A Chiral Center: The carbon at the 2-position, bearing a methyl group, establishes a fixed stereocenter. The (R)-configuration provides a specific three-dimensional arrangement that can direct the stereochemical outcome of subsequent reactions.

A Reactive Bromine Atom: The primary bromide at the 3-position is an excellent leaving group, making it an ideal site for nucleophilic substitution reactions. This allows for the introduction of various functionalities to extend the carbon chain or form new heterocyclic rings.

Research into related 3-halo-2-methylpropanoic acid derivatives demonstrates their utility. For example, 3-halo-2-oxopropanoic acids and their esters are used in the synthesis of imidazole (B134444) rings, which are important structural motifs in many pharmaceuticals. google.com The chiral methyl group at the adjacent position can influence the stereochemistry of these cyclization reactions.

The choice of a benzyl ester over a simpler methyl or ethyl ester is often a strategic one in multi-step synthesis. The benzyl group can serve as a protecting group for the carboxylic acid. It is generally stable to a wide range of reaction conditions but can be removed selectively under mild conditions, typically by hydrogenolysis, without disturbing other functional groups in the molecule. researchgate.net

Therefore, the rationale for academic and industrial interest in this compound is that it combines the specific chirality and reactivity of the 3-bromo-2-methylpropanoate core with the synthetic advantages of a benzyl protecting group. It is designed as a stable, enantiopure intermediate ready for stereoselective elaboration into more complex, high-value molecules, such as pharmaceutical intermediates.

Data Tables

Table 1: Physicochemical Properties of (R)-3-Bromo-2-methylpropanoic Acid (Parent Acid) Note: Data for the benzyl ester is not readily available in public literature. Properties of the parent acid are provided for reference.

| Property | Value | Source |

| Molecular Formula | C₄H₇BrO₂ | nih.gov |

| Molecular Weight | 167.00 g/mol | nih.gov |

| IUPAC Name | (2R)-3-bromo-2-methylpropanoic acid | nih.gov |

| CAS Number | 89361-97-7 | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

benzyl (2R)-3-bromo-2-methylpropanoate |

InChI |

InChI=1S/C11H13BrO2/c1-9(7-12)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m0/s1 |

InChI Key |

BTCCTTIZOKDNEW-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](CBr)C(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(CBr)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Stereochemical Transformations of Benzyl R 3 Bromo 2 Methylpropanoate

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon

The bromine atom at the C3 position of Benzyl (B1604629) (R)-3-bromo-2-methylpropanoate is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. The stereogenic center at the C2 position introduces a crucial element of stereochemistry to these transformations.

Stereoinversion versus Retention Mechanisms (e.g., SN2 vs. SN1)

Nucleophilic substitution at the primary carbon bearing the bromine atom predominantly proceeds via an S\textsubscript{N}2 (Substitution Nucleophilic Bimolecular) mechanism. This mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to a concerted displacement of the bromide leaving group. A key characteristic of the S\textsubscript{N}2 reaction is the inversion of stereochemistry at the reaction center. numberanalytics.comyoutube.com In the case of Benzyl (R)-3-bromo-2-methylpropanoate, while the substitution occurs at the achiral C3 carbon, the proximity of the chiral center at C2 can influence the reaction's stereochemical outcome in subsequent transformations or in more complex substrates.

The alternative S\textsubscript{N}1 (Substitution Nucleophilic Unimolecular) mechanism, which involves the formation of a carbocation intermediate and leads to racemization, is highly unlikely for this primary bromide under typical nucleophilic substitution conditions. The primary carbocation that would need to form is inherently unstable. Therefore, reactions involving this compound are expected to be highly stereospecific, proceeding with inversion of configuration if the substitution were to create a new chiral center at the site of reaction.

Scope of Nucleophiles (e.g., amines, alkoxides, thiolates, carboxylates)

A variety of nucleophiles can be employed to displace the bromide ion, leading to a diverse array of functionalized products. The choice of nucleophile is critical in determining the final product's structure and properties.

Amines and Azides: The reaction with amines or, more commonly, with sodium azide (B81097) followed by reduction, is a key step in the synthesis of chiral β-amino acids. The reaction of benzyl halides with sodium azide is a well-established S\textsubscript{N}2 process that proceeds with high efficiency. nih.gov For instance, the reaction of this compound with sodium azide would yield Benzyl (R)-3-azido-2-methylpropanoate. Subsequent reduction of the azide group, for example by catalytic hydrogenation, affords the corresponding primary amine, leading to the synthesis of (R)-3-amino-2-methylpropanoic acid derivatives. scielo.brnih.gov

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can react as nucleophiles to form the corresponding ethers. However, under these basic conditions, elimination reactions (E2) can compete with substitution, especially with hindered bases. Treatment of a similar compound, 2-bromo-3-phenylbutane, with sodium methoxide has been shown to result in elimination products. pearson.comvaia.com

Thiolates: Thiolates are excellent nucleophiles and readily displace the bromide in an S\textsubscript{N}2 fashion to form thioethers. For example, reaction with sodium thiophenoxide would yield Benzyl (R)-2-methyl-3-(phenylthio)propanoate. These sulfur-containing compounds are valuable intermediates in the synthesis of biologically active molecules. sigmaaldrich.com

Carboxylates: Carboxylate anions can act as nucleophiles to form new ester linkages, although they are generally weaker nucleophiles than alkoxides or thiolates. The reaction would lead to the formation of a diester derivative. The use of a phase-transfer catalyst can facilitate such reactions. libretexts.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Structure | Product Name |

| Azide | Sodium Azide (NaN₃) | Benzyl (R)-3-azido-2-methylpropanoate | |

| Amine (via azide) | 1. NaN₃ 2. H₂, Pd/C | Benzyl (R)-3-amino-2-methylpropanoate | |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Benzyl (R)-3-methoxy-2-methylpropanoate | |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Benzyl (R)-2-methyl-3-(phenylthio)propanoate | |

| Carboxylate | Sodium Acetate (B1210297) (NaOAc) | Benzyl (R)-3-acetoxy-2-methylpropanoate |

Regioselectivity and Stereoselectivity in Substitution Pathways

The substitution reactions of this compound are highly regioselective, with the nucleophile exclusively attacking the primary carbon bearing the bromine atom. The alternative site for nucleophilic attack, the carbonyl carbon of the ester, is less electrophilic under these conditions and would require harsher conditions for reaction.

From a stereoselectivity perspective, as the S\textsubscript{N}2 reaction proceeds with inversion of configuration, if the substitution were to create a new stereocenter, a high degree of stereochemical control would be expected. The existing (R)-configuration at the C2 position directs the stereochemical outcome of subsequent transformations, making this compound a valuable chiral synthon.

Transformations Involving the Ester Functionality

The benzyl ester group of this compound can undergo several important transformations, including transesterification and reduction. These reactions allow for the modification of the carboxyl end of the molecule, further enhancing its synthetic utility.

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the benzyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either acid or base. researchgate.net For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst (like sulfuric acid) or a base catalyst (like sodium methoxide) would lead to the formation of Methyl (R)-3-bromo-2-methylpropanoate and benzyl alcohol. To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess as the solvent. researchgate.net Lipase-catalyzed transesterification has also been shown to be an effective method for the kinetic resolution of similar racemic bromo esters, highlighting the potential for enzymatic methods in manipulating this functional group. nih.gov

Table 2: Transesterification of this compound

| Alcohol | Catalyst | Product |

| Methanol | H₂SO₄ (acid) or NaOCH₃ (base) | Methyl (R)-3-bromo-2-methylpropanoate |

| Ethanol | H₂SO₄ (acid) or NaOEt (base) | Ethyl (R)-3-bromo-2-methylpropanoate |

| Isopropanol (B130326) | H₂SO₄ (acid) or NaOiPr (base) | Isopropyl (R)-3-bromo-2-methylpropanoate |

Selective Reductions to Chiral Primary Alcohols

The ester functionality can be selectively reduced to a primary alcohol while leaving the bromo substituent intact, provided the appropriate reducing agent is chosen. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the carbon-bromine bond. However, milder reducing agents can achieve selective reduction of the ester. For instance, the reduction of carboxylic acids and their esters can be accomplished with borane (B79455) complexes. libretexts.org The selective reduction of the ester group in this compound would yield (R)-3-bromo-2-methylpropan-1-ol, a valuable chiral building block for further synthetic elaborations. exaly.com

Ester Hydrolysis to Corresponding Carboxylic Acids

The hydrolysis of this compound involves the cleavage of the ester bond to yield (R)-3-bromo-2-methylpropanoic acid and benzyl alcohol. This transformation can be achieved under both basic and acidic conditions, with the mechanism influencing the reaction conditions and workup procedure. libretexts.org

Base-Promoted Hydrolysis (Saponification)

Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521) or lithium hydroxide, the hydrolysis of the benzyl ester proceeds via a nucleophilic acyl substitution mechanism. epa.gov This process, known as saponification, is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the alkoxide leaving group (benzyloxide), or any excess base, to form the carboxylate salt. libretexts.org The reaction typically proceeds cleanly to afford the carboxylate of (R)-3-bromo-2-methylpropanoic acid. Acidification of the reaction mixture in a separate workup step is then required to protonate the carboxylate and isolate the free carboxylic acid, (R)-3-bromo-2-methylpropanoic acid. uaeh.edu.mx

The general mechanism for base-promoted hydrolysis involves:

Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

Leaving Group Removal: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the benzyloxide anion as the leaving group.

Deprotonation: The benzyloxide anion, a relatively strong base, deprotonates the newly formed carboxylic acid to give the carboxylate salt and benzyl alcohol. libretexts.org

Acid-Catalyzed Hydrolysis

Alternatively, the ester can be hydrolyzed under acidic conditions, using a strong acid catalyst such as sulfuric acid or hydrochloric acid in the presence of water. libretexts.org This reaction is an equilibrium process. To drive the reaction to completion, it is often necessary to use a large excess of water, following Le Chatelier's principle.

The mechanism for acid-catalyzed hydrolysis includes the following steps:

Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the benzyl ether oxygen, converting the benzyloxy group into a good leaving group (benzyl alcohol).

Leaving Group Removal: The tetrahedral intermediate collapses, expelling benzyl alcohol and yielding the protonated form of the carboxylic acid. Deprotonation then gives the final product, (R)-3-bromo-2-methylpropanoic acid. libretexts.org

| Hydrolysis Method | Reagents | Key Characteristics | Initial Product |

| Base-Promoted | NaOH(aq) or LiOH(aq) | Irreversible; requires final acidification step. | (R)-3-bromo-2-methylpropanoate salt |

| Acid-Catalyzed | H₂SO₄(cat.) / H₂O | Reversible; often requires excess water. | (R)-3-bromo-2-methylpropanoic acid |

Reactions at the Alpha-Methyl Group and Stereocenter Stability

The carbon atom to which the methyl group is attached (C2) is known as the alpha-carbon. masterorganicchemistry.com This position is a stereocenter, defining the (R)-configuration of the molecule. The reactivity at this position and the stability of this stereocenter are of significant interest in synthetic chemistry.

Reactions involving the alpha-carbon of carbonyl compounds typically proceed through the formation of an enol or enolate intermediate. In the case of this compound, treatment with a suitable base can deprotonate the alpha-carbon. However, the formation of an enolate at this position would result in the loss of the stereocenter, as the resulting enolate is planar. Subsequent reaction or protonation of this planar intermediate would likely lead to a racemic mixture of the (R) and (S) enantiomers, a process known as racemization.

The stability of the stereocenter is therefore a critical consideration during any reaction that could involve the alpha-proton. To preserve the stereochemical integrity at the C2 position, reactions are typically designed to avoid conditions that promote enolate formation. If functionalization at the alpha-position were desired without racemization, highly specialized asymmetric methods would be required. rsc.orgmdpi.com

It is important to note that under many reaction conditions, such as the hydrolysis of the ester or nucleophilic substitution at the bromine-bearing carbon, the C2 stereocenter is generally stable, provided that the conditions are not strongly basic enough to cause significant enolization. For instance, in substitution reactions where a nucleophile displaces the bromide, the reaction occurs at the C3 position, which does not directly affect the stereochemistry at C2. However, intramolecular reactions, such as the formation of a lactone under certain conditions, could potentially impact the stereocenter depending on the mechanism.

The Role of the Benzyl Moiety in Reactive Transformations and Protecting Group Strategies

The benzyl group (Bn) is more than a simple ester component; it serves as a robust and versatile protecting group for the carboxylic acid functionality. wikipedia.orgchem-station.com Its stability and specific cleavage methods make it a strategic choice in multi-step syntheses.

Protecting Group Strategies

A protecting group is used to mask a reactive functional group to prevent it from reacting in subsequent synthetic steps. The benzyl ester effectively protects the carboxylic acid of (R)-3-bromo-2-methylpropanoic acid.

Stability: Benzyl esters are stable to a wide range of reaction conditions. They are generally resistant to mildly acidic and basic conditions, as well as many nucleophilic and oxidative reagents, allowing for selective transformations at other parts of the molecule. chem-station.comorganic-chemistry.org

Deprotection: The key advantage of the benzyl group is its removal under specific, mild reductive conditions. The most common method for deprotection is catalytic hydrogenolysis. commonorganicchemistry.com This process involves reacting the benzyl ester with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. chem-station.com The reaction cleaves the carbon-oxygen bond of the benzyl group, releasing the free carboxylic acid and toluene (B28343) as a byproduct. This method is highly effective and clean.

Alternative deprotection methods are available, which can be useful if other functional groups in the molecule are sensitive to hydrogenation. These can include dissolving metal reductions or treatment with certain Lewis acids. chem-station.com

| Deprotection Method | Reagents and Conditions | Byproducts | Key Advantage |

| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like EtOH or EtOAc | Toluene | Mild, efficient, and clean. commonorganicchemistry.com |

| Dissolving Metal Reduction | Na in liquid NH₃ | Benzyl alcohol, Toluene | Useful for complex molecules. chem-station.com |

| Lewis Acid-Mediated | Me₂BBr or other Lewis acids | Varies with reagent | Avoids reductive conditions. chem-station.com |

Influence on Reactivity

The benzyl group itself is generally considered unreactive in many transformations. However, its presence can electronically influence the molecule, though this effect is often minor for the reactivity of the ester carbonyl compared to inductive effects from the alkyl chain. The primary role of the benzyl group in the context of this molecule is overwhelmingly that of a protecting group, enabling chemists to perform reactions at other sites (e.g., substitution of the bromide) before liberating the carboxylic acid at a desired stage in a synthetic sequence.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and functionality of Benzyl (B1604629) (R)-3-bromo-2-methylpropanoate make it a powerful tool for chemists to introduce stereocenters with high fidelity, a critical aspect in the synthesis of biologically active molecules where specific stereoisomers often exhibit desired therapeutic effects.

Enantioselective Synthesis of Biologically Active Natural Products and their Analogues

While direct, publicly documented syntheses of complex natural products using Benzyl (R)-3-bromo-2-methylpropanoate are not extensively reported in readily available literature, its structural motif is analogous to intermediates used in the synthesis of various natural products. The core fragment, (R)-2-methyl-3-bromopropanoic acid, can be envisioned as a key component in the construction of polyketide natural products or molecules containing chiral methyl-branched chains. For instance, the principles of asymmetric synthesis using such building blocks are applied in the total synthesis of molecules like (+)-disparlure, the sex pheromone of the gypsy moth, although reported syntheses of this specific molecule have utilized alternative chiral sources. nih.govnih.govnih.govnih.govnih.gov The utility of similar α-halo esters in asymmetric synthesis underscores the potential of this compound for future applications in natural product synthesis.

Preparation of Chiral Pharmaceutical Intermediates and Lead Compounds

The true value of this compound is prominently displayed in its application towards the synthesis of chiral pharmaceutical intermediates and lead compounds across various therapeutic areas.

Nonsteroidal antiandrogens are a critical class of drugs used in the treatment of prostate cancer. The synthesis of analogues of compounds like ICI 176334 often requires the construction of a specific chiral side chain. While direct synthetic routes employing this compound for ICI 176334 analogues are not explicitly detailed in public literature, the core structure of the chiral side chain of such antiandrogens often features a 2-methylpropanamide or related moiety. The (R)-2-methylpropanoate fragment of the title compound provides the correct stereochemistry for this critical pharmacophore. Synthetic strategies for related nonsteroidal antiandrogens have been developed, highlighting the importance of the chiral pharmacophore that can be derived from this building block. nih.gov

Somatostatin (B550006) receptors are important targets in the development of treatments for various diseases, including neuroendocrine tumors. The development of potent and selective somatostatin receptor antagonists is an active area of research. While a direct synthesis of NVP-ACQ090 using this compound is not found in the available literature, the synthesis of somatostatin analogues often involves the incorporation of unnatural amino acids and other chiral fragments to modulate their pharmacological properties. nih.govwikipedia.org The chiral 2-methylpropanoate (B1197409) unit can serve as a precursor to such non-proteinogenic amino acids or chiral linkers within these complex peptide-like structures.

A significant application of this compound lies in its use as a precursor for the synthesis of chiral β-amino acids. β-amino acids are crucial components of various peptidomimetics and other biologically active molecules due to their ability to induce stable secondary structures and their resistance to enzymatic degradation.

The synthesis of chiral β-amino acids can be achieved through the reaction of this compound with a nitrogen nucleophile, followed by further synthetic manipulations. These resulting chiral β-amino acids are valuable intermediates for a range of therapeutic agents. For example, they are key components in the synthesis of certain antiviral and anticancer drugs. nih.gov The ability to introduce a chiral center at the β-position with a defined stereochemistry makes this building block highly valuable in the design and synthesis of novel therapeutic entities. Recent advancements have focused on the development of efficient methods for the synthesis of β-amino acid derivatives using related bromo esters. nih.gov

| Therapeutic Agent Class | Role of this compound Derivative |

| Antiviral Agents | Precursor to chiral β-amino acid components of peptidomimetic inhibitors. |

| Anticancer Agents | Building block for the synthesis of modified peptides and other small molecules targeting cancer pathways. google.com |

| Peptidomimetics | Source of non-natural amino acids to enhance stability and biological activity. fda.gov |

Contributions to Methodological Advancements in Asymmetric Catalysis and Synthesis

Beyond its direct application in the synthesis of specific target molecules, this compound and related α-halo esters serve as important substrates in the development of new methodologies in asymmetric synthesis. These compounds are frequently used to test the efficacy and stereoselectivity of novel catalytic systems.

For instance, the development of new transition-metal-catalyzed cross-coupling reactions or organocatalytic transformations often utilizes chiral α-halo esters to demonstrate the ability of the new method to form carbon-carbon or carbon-heteroatom bonds with high enantioselectivity. The bromine atom provides a reactive handle for these transformations, while the chiral center allows for the assessment of the stereochemical outcome of the reaction. Research in this area is continually expanding the toolbox of synthetic chemists, enabling the more efficient and selective synthesis of complex chiral molecules. acs.orgnih.gov The insights gained from using substrates like this compound contribute to the broader understanding and advancement of asymmetric catalysis. researchgate.net

Design and Synthesis of Structurally Related Chiral Analogues for Mechanistic and Exploratory Research

The primary utility of this compound in the synthesis of chiral analogues lies in the facile displacement of the bromide ion by a wide range of nucleophiles. This classic SN2 reaction proceeds with inversion of configuration at the stereocenter if the substitution occurs directly at the chiral carbon, or retention if the substitution is at the bromine-bearing carbon, which is adjacent to the chiral center. This stereochemical control is crucial for the synthesis of enantiomerically pure compounds.

The design of chiral analogues often focuses on several key modifications:

Variation of the Nucleophile: A vast number of nucleophiles can be employed to displace the bromide, introducing a wide range of functional groups. These include amines, thiols, azides, cyanides, and various carbon nucleophiles. This allows for the systematic investigation of how different substituents impact the biological activity or chemical properties of the resulting molecule.

Modification of the Ester Group: While the benzyl ester is common due to its stability and potential for deprotection under mild conditions, other esters can be synthesized to explore the influence of this part of the molecule. For instance, methyl or ethyl esters are also frequently used. nih.gov

Alterations to the Core Structure: While this article focuses on analogues derived directly from the parent compound, it is a gateway to more complex structures. The initial substitution product can undergo further transformations, leading to the synthesis of diverse heterocyclic systems and other complex chiral molecules.

Synthesis of Chiral Analogues via Nucleophilic Substitution

The core synthetic strategy for generating analogues from this compound involves its reaction with a chosen nucleophile, typically in the presence of a non-nucleophilic base to scavenge the generated HBr.

A notable example of synthesizing a structurally related chiral analogue is the preparation of Benzyl (R)-2-(acetylthio)propanoate. In a similar synthesis starting from benzyl (S)-lactate, the hydroxyl group is first converted to a good leaving group (mesylate), which is then displaced by potassium thioacetate (B1230152) (AcSK) in an SN2 reaction. This two-step process results in the desired thioacetate analogue with an inversion of stereochemistry. A similar strategy could be applied to this compound, where the bromide is directly displaced by a sulfur nucleophile.

The following table illustrates the synthesis of various chiral analogues from (R)-3-bromo-2-methylpropanoic acid esters, which follow a similar synthetic logic to their benzyl ester counterpart.

| Starting Material | Nucleophile | Resulting Analogue Class | Potential Research Application |

| Methyl (R)-(+)-3-bromo-2-methylpropionate | 5-bromo-2-methoxy pyridine | (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methylester | Synthesis of bioactive heterocyclic compounds. nih.gov |

| (R)-3-bromo-2-methylpropanoic acid derivative | Various Amines | β-Amino acid derivatives | Building blocks for peptides and other pharmaceuticals. |

| (R)-3-bromo-2-methylpropanoic acid derivative | Azide (B81097) (e.g., NaN3) | β-Azido acid derivatives | Precursors for β-amino acids and triazoles. |

| (R)-3-bromo-2-methylpropanoic acid derivative | Cyanide (e.g., NaCN) | Substituted succinic acid derivatives | Intermediates in natural product synthesis. |

This table presents potential synthetic pathways based on the known reactivity of related compounds.

Mechanistic and Exploratory Research Applications

The synthesis of these chiral analogues is not merely a synthetic exercise; it is a critical tool for both mechanistic and exploratory research.

Mechanistic Studies: By synthesizing a series of analogues with systematically varied substituents, chemists can probe the mechanism of a particular reaction or biological process. For example, by altering the electronic properties of the nucleophile used to displace the bromide, one can study the transition state of the substitution reaction. Similarly, in a biological context, a library of analogues can be screened to understand the key structural features required for binding to a specific enzyme or receptor.

Exploratory Research: The generation of novel chiral analogues from this compound is a powerful strategy for discovering new compounds with interesting properties. In medicinal chemistry, this approach is central to lead discovery and optimization. For instance, the synthesis of novel 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones as potential anticancer agents showcases how benzyl bromide derivatives are used to build complex, biologically active molecules. While not starting directly from the title compound, the principle of using a benzyl bromide for substitution is analogous.

The synthesis of 3-benzyl-5-arylidenefuran-2(5H)-ones, which are analogues of the natural product nostoclides, provides another example of how benzyl-containing building blocks are used to create libraries of compounds for biological screening.

Analytical Techniques for Stereochemical Purity and Characterization in Research Contexts

Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

The enantiomeric excess (ee) is a critical measure of the purity of a chiral substance. It quantifies the predominance of one enantiomer over the other in a mixture and is expressed as a percentage. For Benzyl (B1604629) (R)-3-bromo-2-methylpropanoate, determining the ee is essential to confirm the success of an asymmetric synthesis or resolution process. A high ee value indicates a high proportion of the desired (R)-enantiomer compared to its (S)-enantiomer. For instance, in the closely related compound Methyl (R)-(+)-3-bromo-2-methylpropionate, an enantiomeric excess of 99% has been determined using gas-liquid chromatography (GLC). sigmaaldrich.com This suggests that similar chromatographic methods would be highly effective for its benzyl ester analogue.

The concept of diastereomeric ratio (dr) applies to compounds with multiple stereocenters. Since Benzyl (R)-3-bromo-2-methylpropanoate possesses only one chiral center at the C2 position of the propanoate backbone, a diastereomeric ratio is not an intrinsic property of the molecule itself. However, the dr becomes a crucial parameter during its synthesis if it is reacted with another chiral reagent, potentially forming diastereomeric intermediates or products. In such cases, analytical techniques like NMR spectroscopy or chromatography are used to determine the ratio of the diastereomers formed, which reflects the stereoselectivity of the reaction.

Chiral Chromatography (e.g., HPLC, GC) for Stereoisomer Separation and Quantification

Chiral chromatography is the cornerstone for separating and quantifying the enantiomers of this compound, thereby allowing for the precise determination of its enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for enantiomeric separation. The method relies on a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to different retention times. For compounds similar to this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. More specialized CSPs, such as those based on macrocyclic glycopeptides like teicoplanin, have also shown success in separating chiral molecules. nih.gov The mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomeric peaks. nih.gov Direct HPLC analysis has been successfully applied to determine the enantiomeric excess of related chiral esters. researchgate.netdoaj.org

Chiral Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. As mentioned, the ee of the analogous methyl ester, Methyl (R)-(+)-3-bromo-2-methylpropionate, was determined to be 99% by GLC, a variant of GC. sigmaaldrich.com This precedent strongly supports the use of chiral GC for the quality control of this compound.

Table 1: Typical Parameters for Chiral Chromatography

| Parameter | Chiral HPLC | Chiral GC |

|---|---|---|

| Stationary Phase | Derivatized Polysaccharides (Cellulose, Amylose); Macrocyclic Glycopeptides (Teicoplanin) nih.gov | Derivatized Cyclodextrins |

| Mobile Phase/Carrier Gas | Hexane/Isopropanol; Acetonitrile/Water nih.gov | Helium, Hydrogen, or Nitrogen |

| Detector | UV-Vis (Diode Array Detector) | Flame Ionization Detector (FID) |

| Key Measurement | Retention times of (R) and (S) enantiomers | Retention times of (R) and (S) enantiomers |

| Application | Quantification of enantiomeric excess (ee) | Quantification of enantiomeric excess (ee) sigmaaldrich.com |

Optical Rotation Measurements for Stereochemical Assignment and Purity Assessment

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. The measurement of this rotation, using a polarimeter, is a fundamental technique for assessing stereochemical purity. Each enantiomer of a chiral compound rotates light by an equal magnitude but in opposite directions. The specific rotation, [α], is a characteristic value for a compound under defined conditions.

For this compound, the measured optical rotation provides an indication of its enantiomeric composition. A positive (+) or dextrorotatory rotation would be expected, by analogy with the related Methyl (R)-(+)-3-bromo-2-methylpropionate, which exhibits a specific rotation of [α]D²⁰ = +16° (neat). sigmaaldrich.com While the specific rotation of the benzyl ester may differ, the sign of rotation is often consistent for structurally similar compounds. The magnitude of the observed rotation is directly proportional to the enantiomeric excess of the sample. However, it is important to note that the specific rotation can be significantly influenced by several experimental parameters. researchgate.net

Table 2: Factors Influencing Optical Rotation Measurements

| Factor | Description |

|---|---|

| Solvent | The polarity and hydrogen-bonding capability of the solvent can alter the conformation of the chiral molecule, affecting the measured rotation. researchgate.net |

| Concentration | The specific rotation can sometimes vary with the concentration of the sample in the solution. researchgate.net |

| Temperature | Measurements are typically performed at a standardized temperature (e.g., 20°C or 25°C) as rotation can be temperature-dependent. |

| Wavelength | The sodium D-line (589 nm) is the standard wavelength used for reporting specific rotation. |

Spectroscopic Methods for Structural Elucidation of Synthetic Products

Spectroscopic methods are indispensable for confirming the chemical structure of this compound, ensuring that the correct product has been synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number and types of protons and their neighboring environments. The expected ¹H NMR spectrum of this compound would show distinct signals: a multiplet in the aromatic region (~7.3 ppm) for the five protons of the phenyl group, a singlet or AB quartet at ~5.1 ppm for the two benzylic protons (–OCH₂Ph), a multiplet for the single methine proton (–CH(CH₃)–), a multiplet for the two diastereotopic protons of the bromomethyl group (–CH₂Br), and a doublet for the three methyl protons (–CH₃). st-andrews.ac.ukdocbrown.infochemicalbook.com

¹³C NMR: This spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon (~170 ppm), the aromatic carbons (127-136 ppm), the benzylic carbon (~67 ppm), the methine carbon, the brominated methylene (B1212753) carbon (~30 ppm), and the methyl carbon. st-andrews.ac.ukdocbrown.info

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Phenyl (C₆H₅) | ~7.3 (m, 5H) | ~127-136 |

| Benzyl (CH₂) | ~5.1 (s, 2H) | ~67 |

| Carbonyl (C=O) | - | ~170 |

| Methine (CH) | Multiplet | ~40-50 |

| Methylene (CH₂Br) | Multiplet | ~30 |

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition. For this compound, the mass spectrum would exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. docbrown.info This pattern is the signature of a compound containing one bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. docbrown.info Common fragmentation pathways would include the loss of a bromine radical (•Br) and the cleavage of the ester bond to produce the stable benzyl cation at m/z 91, which is often the base peak for benzyl esters. nih.gov

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity | Significance |

|---|---|---|

| 256/258 | [C₁₁H₁₃BrO₂]⁺ | Molecular ion peaks (M⁺, M+2⁺), showing the characteristic 1:1 bromine isotope pattern. docbrown.info |

| 177 | [C₁₁H₁₃O₂]⁺ | Fragment resulting from the loss of a bromine radical. |

Future Research Directions and Synthetic Prospects

Development of More Efficient and Environmentally Sustainable Synthetic Routes

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of synthetic methods that are not only efficient but also environmentally benign. umb.edunih.gov Future research on Benzyl (B1604629) (R)-3-bromo-2-methylpropanoate is expected to focus on several key areas to improve its synthesis.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a metal-free alternative to traditional catalysts. umb.eduyoutube.com The use of small, chiral organic molecules, such as proline and its derivatives, can facilitate highly stereoselective transformations. youtube.comyoutube.com Future work will likely involve the design and application of novel organocatalysts for the asymmetric bromination of prochiral substrates to yield Benzyl (R)-3-bromo-2-methylpropanoate with high enantiomeric excess. This approach offers advantages such as lower toxicity, reduced cost, and operational simplicity. umb.edu

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild reaction conditions. nih.govnih.gov The application of biocatalysis for the synthesis of chiral haloalkanes and esters is a promising and sustainable approach. nih.govresearchgate.net Research in this area could involve screening for novel enzymes, such as dehalogenases or lipases, that can catalyze the stereoselective synthesis of the target compound. researchgate.netresearchgate.net Protein engineering and directed evolution techniques can be employed to enhance the activity, stability, and selectivity of these biocatalysts for industrial-scale production. nih.govnih.gov

Alternative Brominating Reagents: The use of molecular bromine presents significant handling and safety challenges. researchgate.net N-bromoamides, such as N-bromosuccinimide (NBS), are safer and more manageable alternatives for stereoselective bromofunctionalization of alkenes. researchgate.netrsc.org Future synthetic strategies will likely focus on optimizing reaction conditions using these reagents in conjunction with chiral catalysts to achieve high yields and enantioselectivities.

| Synthetic Approach | Key Advantages | Potential Research Focus |

| Organocatalysis | Metal-free, low toxicity, cost-effective. umb.edu | Design of novel chiral organic catalysts. |

| Biocatalysis | High selectivity, mild conditions, sustainable. nih.govnih.gov | Screening and engineering of enzymes. nih.govresearchgate.net |

| N-bromoamides | Improved safety and handling over Br2. researchgate.netrsc.org | Optimization of stereoselective bromination. |

Exploration of Novel Reactivity Patterns and Unprecedented Stereoselective Transformations

Beyond its synthesis, the future of this compound lies in the exploration of its reactivity to generate a diverse array of chiral molecules.

The presence of a bromine atom, a chiral center, and an ester functionality makes this compound a versatile intermediate for various transformations. Future research will likely focus on its participation in a range of stereoselective reactions, including:

Nucleophilic Substitution Reactions: The bromo group is a good leaving group, making the compound an excellent substrate for SN2 reactions with a variety of nucleophiles to introduce new functional groups with inversion of stereochemistry.

Coupling Reactions: The compound can potentially participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to form carbon-carbon and carbon-heteroatom bonds, leading to more complex chiral structures. mdpi.com

Radical Reactions: The carbon-bromine bond can be homolytically cleaved to generate a chiral radical, which can then participate in various radical-mediated transformations.

Baylis-Hillman Type Reactions: While the compound itself is not a direct substrate for the Baylis-Hillman reaction, its derivatives or precursors could be involved in related transformations to generate multifunctional chiral products. researchgate.netdocumentsdelivered.com

A key area of future research will be the development of novel catalytic systems that can control the stereochemical outcome of these reactions, leading to unprecedented stereoselective transformations.

Expansion of Applications in Emerging Areas of Organic Synthesis and Materials Science

The utility of chiral building blocks like this compound extends beyond traditional organic synthesis.

Pharmaceutical Synthesis: The primary application of such chiral compounds is in the synthesis of pharmaceuticals, where a specific enantiomer is often responsible for the desired therapeutic effect. umb.edunih.govresearchgate.net Future research will involve the use of this compound as a key intermediate in the total synthesis of complex, biologically active molecules. nih.govelsevierpure.com

Materials Science: Chiral molecules are increasingly being investigated for their unique properties in materials science. Chiral esters can be incorporated into polymers to create materials with specific optical or mechanical properties. nih.gov Future applications could include the development of chiral liquid crystals, enantioselective sensors, and asymmetric catalysts immobilized on polymer supports.

Agrochemicals: Similar to pharmaceuticals, the biological activity of agrochemicals is often dependent on their stereochemistry. The development of new, more effective, and environmentally friendly pesticides and herbicides could benefit from the use of chiral building blocks like this compound.

Computational Chemistry Approaches to Reaction Mechanism Elucidation and Stereocontrol Prediction

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and helping to predict the outcomes of chemical reactions. fossee.inlibretexts.org

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model the transition states of reactions involving this compound. sciencedaily.comresearchgate.net This allows for a detailed understanding of the reaction pathways, the role of catalysts, and the factors that control stereoselectivity. nih.gov For instance, computational studies can help to elucidate the mechanism of organocatalyzed or biocatalytic syntheses of the compound. fossee.in

Stereocontrol Prediction: By modeling the interactions between reactants, catalysts, and solvents, computational chemistry can be used to predict the stereochemical outcome of a reaction. This predictive power can significantly accelerate the development of new stereoselective synthetic methods by reducing the need for extensive experimental screening. libretexts.org Future research will likely see a greater integration of computational and experimental approaches to design more efficient and selective syntheses and to explore the novel reactivity of this compound.

| Computational Approach | Application | Benefit |

| DFT Calculations | Modeling transition states and reaction pathways. sciencedaily.comresearchgate.net | Understanding reaction mechanisms and stereoselectivity. |

| Molecular Modeling | Predicting interactions between molecules. | Accelerating the discovery of new catalysts and reactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.